molecular formula C9H6FN5 B1400583 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-66-6

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400583
CAS No.: 1159678-66-6
M. Wt: 203.18 g/mol
InChI Key: PZOMSQHLOZNBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a fluoropyridinyl group, and a carbonitrile group

Scientific Research Applications

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action for 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile is not specified, it’s known that azole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole intermediate.

    Addition of the Amino Group: The amino group can be introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole intermediate.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through the reaction of a suitable nitrile precursor with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or aldehydes.

    Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a pyridinyl group.

    5-Amino-1-(6-chloropyridin-3-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Amino-1-(6-methylpyridin-3-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluoropyridinyl group, which can enhance its binding affinity and specificity for certain molecular targets. The combination of the amino, fluoropyridinyl, and carbonitrile groups provides a versatile scaffold for the development of novel compounds with diverse biological activities.

Properties

IUPAC Name

5-amino-1-(6-fluoropyridin-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5/c10-8-2-1-7(5-13-8)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOMSQHLOZNBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.